Barbituric acid, 5-octyl-

Description

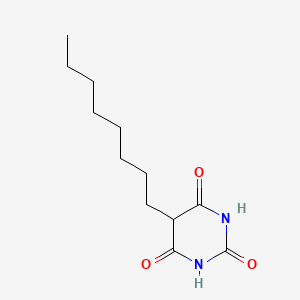

Barbituric acid derivatives are a class of heterocyclic compounds with a pyrimidine-2,4,6-trione core. The substitution pattern at the 5-position significantly influences their pharmacological and physicochemical properties. 5-Octyl barbituric acid (5-octyl-2,4,6-trioxohexahydropyrimidine) features a linear octyl chain (-C₈H₁₇) at the 5-position, which imparts distinct lipophilic characteristics compared to shorter-chain analogs.

Properties

CAS No. |

14077-85-1 |

|---|---|

Molecular Formula |

C12H20N2O3 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

5-octyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H20N2O3/c1-2-3-4-5-6-7-8-9-10(15)13-12(17)14-11(9)16/h9H,2-8H2,1H3,(H2,13,14,15,16,17) |

InChI Key |

GLNANLFCPOATHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1C(=O)NC(=O)NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The alkyl chain length at the 5-position directly impacts solubility, lipophilicity, and metabolic stability:

Key Observations :

- Solubility : Longer alkyl chains (e.g., octyl) reduce water solubility due to increased hydrophobicity, as seen in sulfur-containing analogs (Y=S) with even lower solubility .

Pharmacological Activity

Enzyme Inhibition (mPGES-1)

- 5-Butyl derivative (7c) : IC₅₀ = 120 nM (human mPGES-1 inhibitor) .

- 5-Octyl derivative (7e) : Less potent (IC₅₀ > 200 nM) due to steric hindrance in the hydrophobic binding pocket .

- 2,4-Thiazolidinedione derivative (14f) : IC₅₀ = 36–41 nM, highlighting the importance of polar "heads" (e.g., carboxylic acid) over alkyl chains for potency .

Central Depressant Activity

- 5-Phenyl-5-butyl barbituric acid: Exhibits the widest range between anticonvulsant and hypnotic activities .

- Longer alkyl chains: Hypnotic activity diminishes with increasing chain length (e.g., octyl > butyl > methyl), while anticonvulsant effects may persist at lower doses .

Metabolic Stability

- Shorter chains (e.g., allyl) : Undergo rapid hydroxylation or oxidation, leading to shorter half-lives .

Tautomerism and Binding Interactions

- Enol vs. Keto Forms: The enol form of barbituric acid derivatives exhibits stronger metal coordination (e.g., nickel in urease inhibition), critical for bioactivity .

- 5-Octyl substituent : May stabilize the keto form due to steric effects, reducing interaction with catalytic residues compared to smaller alkyl derivatives .

Q & A

Basic Research Questions

Q. What are the methodological approaches for synthesizing 5-alkyl barbituric acid derivatives, such as 5-octyl-barbituric acid?

- Answer: The synthesis of 5-alkyl barbituric acid derivatives typically involves multicomponent reactions (MCRs) using barbituric acid, aldehydes, and other nucleophiles. For example, catalyst-free reactions in aqueous ethanol (1:1 v/v) at 80°C can yield derivatives with high efficiency. Substituents on the aldehyde significantly impact reaction kinetics and yields; electron-withdrawing groups (EWG) on aromatic aldehydes accelerate reactions compared to electron-donating groups (EDG) . Optimization includes solvent selection (e.g., DMSO for H-bonding interactions) and avoiding catalysts to simplify purification .

Q. How can researchers characterize the structural and electronic properties of 5-octyl-barbituric acid?

- Answer: Key techniques include:

- NMR Spectroscopy: Solvent effects (e.g., DMSO) on chemical shifts, particularly for imino and methylene protons, should be analyzed using DFT methods (e.g., BLYP functional) to account for H-bonding with solvent molecules .

- UV-Vis Spectroscopy: Oxidative coupling with 4-aminoantipyrine and iodate enables quantification in biological matrices (detection limit: 0.45–0.48 µg/mL) .

- X-ray Crystallography: Resolve tautomeric forms (e.g., diketo vs. enol) to confirm structural stability .

Advanced Research Questions

Q. How do substituents at the C-5 position influence the DNA-binding properties of barbituric acid derivatives?

- Answer: Molecular docking and UV-Vis studies show that N,N-dimethyl and 4-hydroxybenzaldehyde derivatives exhibit superior minor-groove DNA binding due to flexible topology and π-π stacking. For instance, derivatives 4j and 4m (from ) showed strong ctDNA interactions, with binding constants validated via spectrophotometric titrations. Structure-activity relationships (SAR) suggest alkyl chain length (e.g., octyl) may enhance hydrophobic interactions but require balancing steric effects .

Q. What computational strategies resolve contradictions in tautomerism studies of barbituric acid derivatives?

- Answer: Conflicting data on tautomer stability (diketo vs. enol) arise from solvent and computational method choices. CNDO and PPP methods predict diketo dominance in the gas phase, while polar solvents stabilize enol forms via H-bonding. For 5-octyl derivatives, hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., water) are recommended to model tautomeric equilibria accurately .

Q. How can researchers address discrepancies in spectroscopic data for barbituric acid derivatives across different solvents?

- Answer: Solvent-induced spectral shifts (e.g., bathochromic shifts in ionic liquids) require multivariate regression analysis. For example, a three-parameter model (solvent polarity, H-bonding, dipole interactions) explains UV-Vis shifts in 5-(p-substituted phenylazo) derivatives. Prioritize solvents with low polarity (e.g., hexane) to minimize tautomeric interference .

Methodological Challenges & Solutions

Q. What experimental design considerations are critical for studying barbituric acid derivative interactions with biological targets?

- Answer:

- Target Selection: Use calf thymus DNA (ctDNA) for groove-binding assays due to its well-characterized minor/major groove topology .

- Buffer Conditions: Maintain physiological pH (7.4) to avoid protonation artifacts in imino groups.

- Control Experiments: Compare with non-alkylated barbituric acid to isolate the octyl group’s contribution to binding .

Q. How can researchers optimize reaction yields for 5-alkyl barbituric acids in multicomponent reactions?

- Answer:

- Substituent Strategy: Use EWG-containing aldehydes (e.g., nitro, sulfonyl) to enhance electrophilicity and reaction rates .

- Solvent System: Aqueous ethanol (1:1 v/v) improves solubility of hydrophobic alkyl chains (e.g., octyl) while enabling green chemistry principles .

- Catalyst-Free Conditions: Reduces side reactions; yields >80% achievable with barbituric acid instead of N,N′-dimethyl analogs .

Data Presentation Examples

Table 1: DNA-Binding Parameters for Selected Barbituric Acid Derivatives

| Derivative | Binding Constant (Kb, M<sup>−1</sup>) | Binding Mode | Reference |

|---|---|---|---|

| 4j | 1.2 × 10<sup>5</sup> | Minor Groove | |

| 4m | 9.8 × 10<sup>4</sup> | Minor Groove | |

| 5-Octyl | Pending experimental validation | Predicted | – |

Table 2: Solvent Effects on NMR Chemical Shifts of Barbituric Acid (ppm)

| Proton | DMSO (Experimental) | BLYP/6-31G* (Calculated) | Deviation |

|---|---|---|---|

| N-H | 10.2 | 10.5 | ±0.3 |

| CH2 | 3.8 | 3.6 | ±0.2 |

| Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.